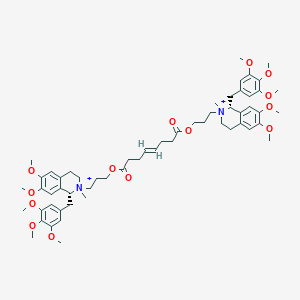

(S,E)-3-Hydroxy-7-(tritylthio)hept-4-enoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

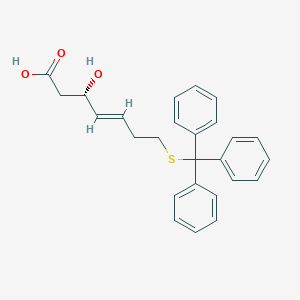

“(S,E)-3-Hydroxy-7-(tritylthio)hept-4-enoic acid” is a chemical compound with the CAS Number 180973-24-4 . It has a molecular weight of 418.548 and a molecular formula of C26H26O3S .

Synthesis Analysis

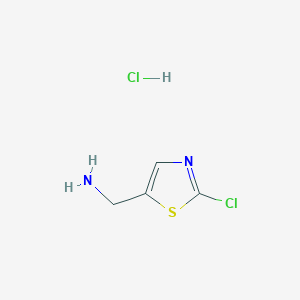

The synthesis of this compound involves several steps, including the use of precursors such as Tritylthiol (CAS#:3695-77-0) and (E)-Methyl pent-2-enoate (CAS#:2409-87-2) . The synthesis process has been documented in various literature, including the Journal of the American Chemical Society .Molecular Structure Analysis

The molecule contains a total of 58 bonds, including 32 non-H bonds, 20 multiple bonds, 10 rotatable bonds, 2 double bonds, 18 aromatic bonds, 3 six-membered rings, 1 aliphatic carboxylic acid, 2 hydroxyl groups, 1 secondary alcohol, and 1 sulfide .Physical And Chemical Properties Analysis

The compound has a density of 1.2±0.1 g/cm3, a boiling point of 586.3±50.0 °C at 760 mmHg, and a flash point of 308.4±30.1 °C . The exact melting point is not specified . The compound’s LogP value is 5.36, indicating its lipophilicity .Aplicaciones Científicas De Investigación

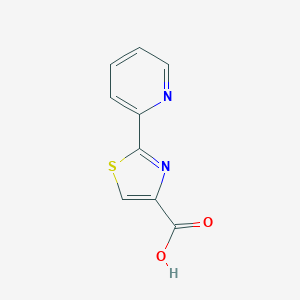

Synthesis of Thailandepsin B

This compound plays a crucial role in the synthesis of Thailandepsin B, a potent histone deacetylase inhibitor . The synthesis process starts from commercially available D-norleucine methyl ester and known (S,E)-3- (4-methoxybenzyloxy)-7- (tritylthio)hept-4-enoic acid .

Protective Group in Chemical Processes

The trityl moiety in the compound can act as a protective group in various chemical processes . It has several uses, such as a catalyst for C–C bond formation, dye chemistry, carbohydrate chemistry, oxidation and reduction reagent, polymer and peptide synthesis, chiral catalyst, activity-based probes, and photochemical reactions .

Organic Synthesis

The compound can be used in organic synthesis, particularly in reactions involving triphenylmethanol . Triphenylmethanol is an organic compound that produces an intensely yellow color in strongly acidic solutions due to the formation of a stable “trityl” carbocation .

Pharmaceuticals

The compound is an important raw material and intermediate used in the synthesis of pharmaceuticals . It can be used in the development of new drugs and therapies .

Agrochemicals

Similar to its use in pharmaceuticals, the compound can also be used in the synthesis of agrochemicals . These chemicals are used in agriculture to enhance crop yield and protect crops from pests .

Dyestuffs

The compound can be used in the production of dyestuffs . The trityl moiety in the compound can contribute to the color of the dye .

Medicine

The compound can also be used in medicine . However, the specific applications in this field would require further research .

Safety and Hazards

Propiedades

IUPAC Name |

(E,3S)-3-hydroxy-7-tritylsulfanylhept-4-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26O3S/c27-24(20-25(28)29)18-10-11-19-30-26(21-12-4-1-5-13-21,22-14-6-2-7-15-22)23-16-8-3-9-17-23/h1-10,12-18,24,27H,11,19-20H2,(H,28,29)/b18-10+/t24-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGUJCVRJDCZLQS-XMZCUOJSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCCC=CC(CC(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC/C=C/[C@H](CC(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S,E)-3-Hydroxy-7-(tritylthio)hept-4-enoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.